5,6-Diamino-1,10-Phenanthrolin

Übersicht

Beschreibung

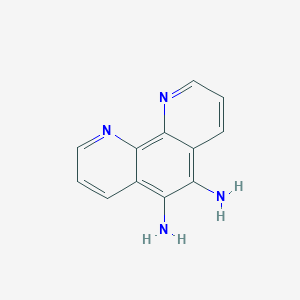

5,6-Diamino-1,10-phenanthroline is an organic compound with the molecular formula C12H10N4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-1,10-phenanthroline has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 1,10-phenanthroline-5,6-dione, form complexes with transition metals like cu (ii) and ag (i), which show potent anti-fungal and anti-cancer activity .

Mode of Action

It’s known that the compound can interact with transition metal ions to form stable complexes . These complexes can play a crucial role in various chemical reactions, including catalysis, electrochemistry, and photochemistry .

Biochemical Pathways

It’s known that similar compounds can lead to the catalytic oxidation of nadh at low overpotential when they form complexes with transition metals .

Result of Action

It’s known that similar compounds show potent anti-fungal and anti-cancer activity when they form complexes with transition metals .

Biochemische Analyse

Biochemical Properties

5,6-Diamino-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper and iron, which can then interact with enzymes like superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either inhibiting or enhancing their functions depending on the specific context .

Cellular Effects

The effects of 5,6-Diamino-1,10-phenanthroline on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of metalloproteins, leading to altered cellular responses. It has been observed to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 5,6-Diamino-1,10-phenanthroline exerts its effects through binding interactions with biomolecules. It can chelate metal ions, forming stable complexes that inhibit or activate enzymes. This chelation can lead to enzyme inhibition, as seen with metalloproteases, or activation, as observed with certain oxidoreductases. Additionally, the compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Diamino-1,10-phenanthroline can change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some cells adapting to its presence by upregulating stress response pathways .

Dosage Effects in Animal Models

The effects of 5,6-Diamino-1,10-phenanthroline vary with dosage in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response .

Metabolic Pathways

5,6-Diamino-1,10-phenanthroline is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interaction with cofactors like NADH and FADH2 further influences metabolic processes .

Transport and Distribution

Within cells and tissues, 5,6-Diamino-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can facilitate its transport across cellular membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,6-Diamino-1,10-phenanthroline can be synthesized through a multi-step process starting from 1,10-phenanthroline. One common method involves the following steps:

Oxidation: 1,10-phenanthroline is oxidized to form 1,10-phenanthroline-5,6-dione.

Industrial Production Methods

Industrial production of 5,6-diamino-1,10-phenanthroline typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or other derivatives.

Reduction: It can be further reduced under specific conditions.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium dithionite is frequently used as a reducing agent.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Products include imines and other oxidized derivatives.

Reduction: Further reduced amines.

Substitution: Substituted phenanthroline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.

1,10-Phenanthroline-5,6-dione: An oxidized derivative used in similar applications.

5,6-Dihydro-1,10-phenanthroline: A reduced form with different reactivity.

Uniqueness

5,6-Diamino-1,10-phenanthroline is unique due to the presence of two amino groups, which enhance its ability to form stable complexes with metal ions and participate in a wider range of chemical reactions compared to its parent compound and other derivatives .

Biologische Aktivität

5,6-Diamino-1,10-phenanthroline (DAP) is a derivative of 1,10-phenanthroline and is recognized for its significant biological activity, particularly in the context of metal ion interactions and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

5,6-Diamino-1,10-phenanthroline has the molecular formula . Its structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions. The ability to chelate metals is crucial for its biological activity, influencing enzymatic functions and cellular processes.

Metal Chelation

The primary mode of action for DAP involves the chelation of metal ions such as copper (Cu), nickel (Ni), and cobalt (Co). These metal complexes can modulate enzyme activity and influence biochemical pathways. For instance, DAP's interaction with Cu(II) has been shown to enhance the activity of certain enzymes while inhibiting others, depending on the cellular context .

Influence on Enzymatic Activity

The compound can either inhibit or activate metalloproteins. In laboratory studies, DAP demonstrated the ability to inhibit metalloproteases and enhance oxidoreductase activities. This dual action is particularly relevant in oxidative stress responses where DAP affects gene expression related to cellular metabolism and survival .

Antimicrobial Activity

Research has shown that DAP exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the well diffusion method. The results indicated that while free DAP had limited activity (inhibition zones between 4.0 mm to 6.6 mm), its metal complexes displayed significantly enhanced antimicrobial effects (inhibition zones ranging from 7.5 mm to 11.2 mm) .

Biosensor Applications

Another notable application of DAP is in biosensor technology. It was tested as a redox mediator for glucose oxidase (GOX) in biofuel cells. The study found that DAP exhibited superior electrochemical properties compared to other derivatives, making it a promising candidate for developing reagent-less biosensors .

Dosage Effects and Toxicity

The biological effects of DAP are dose-dependent. At low concentrations, it can modulate enzyme activities without significant toxicity; however, higher doses may induce oxidative stress and cellular damage. Long-term studies indicate that cells can adapt to DAP presence by upregulating stress response pathways .

Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Bacterial Inhibition | Free DAP: 4.0 - 6.6 mm; Complexes: 7.5 - 11.2 mm |

| Biosensor Application | Redox Mediator for GOX | Superior performance compared to other derivatives |

| Enzymatic Interaction | Metalloprotein Modulation | Inhibition of metalloproteases; activation of oxidoreductases |

Eigenschaften

IUPAC Name |

1,10-phenanthroline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMBMNXSPNINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448072 | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168646-54-6 | |

| Record name | 5,6-Diamino-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,6-Diamino-1,10-phenanthroline?

A: 5,6-Diamino-1,10-phenanthroline has the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. []

Q2: What spectroscopic data is available for characterizing 5,6-Diamino-1,10-phenanthroline?

A: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, UV-Vis, and Mass Spectroscopy to characterize 5,6-Diamino-1,10-phenanthroline and its derivatives. [, , , , ]

Q3: Is 5,6-Diamino-1,10-phenanthroline soluble in water? What about other solvents?

A: The solubility of 5,6-Diamino-1,10-phenanthroline and its derivatives can vary. Some complexes exhibit low solubility in water and common organic solvents, while others might show better solubility depending on the specific substituents and modifications. [, ]

Q4: Can 5,6-Diamino-1,10-phenanthroline be used in the synthesis of catalysts for electrochemical reactions?

A: Yes, studies show that 5,6-Diamino-1,10-phenanthroline can be used to modify carbon surfaces for creating non-precious metal catalysts. For example, it has been used to develop catalysts for the oxygen reduction reaction, a crucial process in fuel cells. [, ]

Q5: How does 5,6-Diamino-1,10-phenanthroline contribute to the catalytic activity in these systems?

A: The presence of nitrogen atoms within the 1,10-phenanthroline structure allows for the coordination of metal ions, forming complexes that can act as active sites for catalysis. [] For instance, researchers have synthesized graphite-conjugated rhenium catalysts using 5,6-Diamino-1,10-phenanthroline, demonstrating high activity for carbon dioxide reduction. []

Q6: How is 5,6-Diamino-1,10-phenanthroline typically synthesized?

A: A common synthesis route for 5,6-Diamino-1,10-phenanthroline involves a multi-step process starting from 1,10-phenanthroline. This often includes nitration followed by reduction steps to achieve the final diamino product. [, , ]

Q7: Can the synthesis of 5,6-Diamino-1,10-phenanthroline be catalyzed?

A: Yes, research has shown that Nano-Pd/C can effectively catalyze the synthesis of 5,6-Diamino-1,10-phenanthroline, leading to improved yield and reduced reaction times. []

Q8: What are some examples of derivatives synthesized from 5,6-Diamino-1,10-phenanthroline?

A8: Researchers have synthesized various derivatives by reacting 5,6-Diamino-1,10-phenanthroline with different reagents. These include:

- Schiff base ligands: Reacting with aldehydes like Benzene-1,4-dicarbaldehyde or salicylaldehyde yields Schiff base ligands, which can further form complexes with metal ions like Ni(II), Cu(II), and Co(II). [, , ]

- Dioxime ligands: Reaction with compounds like anti-dichloroglyoxime or antichloromethylglyoxime leads to the formation of vic-dioxime ligands, also capable of complexation with metal ions. [, ]

- Other heterocyclic ligands: Researchers have synthesized ligands incorporating imidazole or thiourea moieties by reacting 5,6-Diamino-1,10-phenanthroline with appropriate precursors. [, ]

Q9: Can 5,6-Diamino-1,10-phenanthroline be used to create polymeric materials with specific properties?

A: Yes, 5,6-Diamino-1,10-phenanthroline can act as a building block for polymeric complexes with interesting magnetic properties. For example, researchers have synthesized polymeric complexes with Fe2+, Co2+, or Ni2+ that exhibit ferromagnetic or antiferromagnetic behavior. []

Q10: Has the electrochemical behavior of 5,6-Diamino-1,10-phenanthroline been investigated?

A: Yes, studies have explored the electrochemical properties of 5,6-Diamino-1,10-phenanthroline and its metal complexes. For example, researchers have investigated the redox behavior of a conducting film derived from an Iron(II) tris(diaminopolypyridyl) complex containing 5,6-Diamino-1,10-phenanthroline. [] This research indicated electrocatalytic activity towards the reduction of sulfite anions.

Q11: Can 5,6-Diamino-1,10-phenanthroline be used to modify electrode surfaces?

A: Yes, researchers have used 5,6-Diamino-1,10-phenanthroline and its derivatives to modify electrode surfaces like glassy carbon electrodes. [, ] These modifications can introduce specific functionalities to the electrode surface, potentially enhancing their performance in electrochemical sensing or catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.